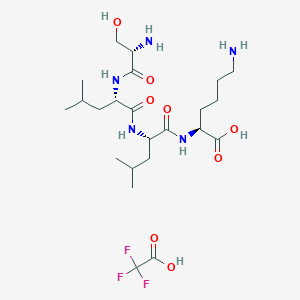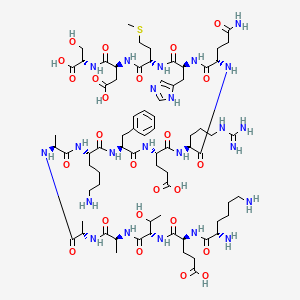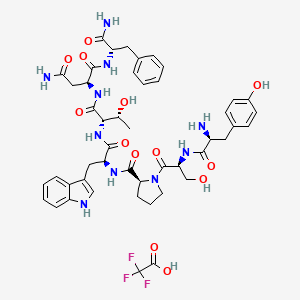
CMD178
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMD178 is a lead peptide that consistently reduced the expression of Foxp3 and STAT5 induced by IL-2/s IL-2Rα signaling. CMD178 also is an inhibitor of STAT5 and inhibit Treg cell development.
Applications De Recherche Scientifique
Interdisciplinary Research in Practice at CMD
CMD, Uppsala University Center for Human-Computer Studies, showcases interdisciplinary research integrating psychology, computer science, systems analysis, physics, ergonomics, medicine, and dentistry. This unique confluence of disciplines leads to the development of new theories, methods, and techniques, specifically in the domain of human-computer interaction and its application in various scientific fields (Sandblad, 1997).
Development of Effectiveness Guidance Documents for Comparative Effectiveness Research
The Center for Medical Technology Policy (CMTP) has developed a stakeholder-driven process for creating Effectiveness Guidance Documents (EGDs). These documents provide specific recommendations for designing comparative effectiveness research (CER) studies in various fields, including oncology, cardiology, wound care, and genomics. This approach, which involves comprehensive stakeholder engagement, aims to generate evidence for post-regulatory decision-makers in line with Patient-Centered Outcomes Research Institute's (PCORI) objectives (Tiglao et al., 2011).
Nonclinical statistical applications cover a wide range of scientific studies outside of clinical trials, especially in the pharmaceutical industry. These include discovery/pharmacology/-omics, drug safety/toxicology, and chemistry, manufacturing, and controls (CMC). The statistical methods applied in these areas are crucial throughout the drug development process, from chemical identification to the formulation of drug products (Altan & Kolassa, 2019).
STAT1 Mutations in Autosomal Dominant Chronic Mucocutaneous Candidiasis
Research on chronic mucocutaneous candidiasis (CMC) has identified heterozygous missense mutations in the coiled-coil domain of STAT1 in affected patients. This mutation leads to defective Th1 and Th17 responses, which may explain increased susceptibility to fungal infection. This insight is crucial for understanding the genetic underpinnings of immunodeficiency diseases (van de Veerdonk et al., 2011).
Computer-Mediated Communication in Scientific Work
A study focusing on computer-mediated communication (CMC) among scientists across various disciplines revealed that CMC is central to both professional and research-related aspects of scientific work. This research highlights the role of e-mail in integrating scientists into professional networks and its positive association with scientific productivity and collaboration (Walsh et al., 2000).
Propriétés
Formule moléculaire |
C₄₆H₅₉N₉O₇ |
|---|---|
Poids moléculaire |
850.03 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





